9-Ethoxycarbonyldispiro[3.0.35.14]nonane-7-carboxylic acid
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Overview
Description
9-Ethoxycarbonyldispiro[3.0.35.14]nonane-7-carboxylic acid: is a complex organic compound characterized by its unique dispiro structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of multiple ring systems and functional groups makes it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethoxycarbonyldispiro[3.0.35.14]nonane-7-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes:
Formation of the Dispiro Structure: This step involves the cyclization of appropriate precursors to form the dispiro framework. Cyclization reactions often require specific catalysts and conditions to ensure the correct formation of the rings.
Introduction of Functional Groups: The ethoxycarbonyl and carboxylic acid groups are introduced through esterification and carboxylation reactions, respectively. These reactions may involve reagents such as ethyl chloroformate and carbon dioxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalyst Optimization: Using more efficient catalysts to improve reaction rates and selectivity.
Process Scaling: Adapting laboratory-scale reactions to industrial-scale processes, ensuring consistent quality and safety.
Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
9-Ethoxycarbonyldispiro[3.0.35.14]nonane-7-carboxylic acid: can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen atoms or reduce double bonds, leading to different derivatives.
Substitution: Substitution reactions can replace one functional group with another, allowing for the creation of a wide range of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of ketones, aldehydes, or carboxylic acids.
Reduction: Can produce alcohols or alkanes.
Substitution: Can yield a variety of substituted derivatives with different functional groups.
Scientific Research Applications
9-Ethoxycarbonyldispiro[3.0.35.14]nonane-7-carboxylic acid: has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical compounds. Its unique structure can be exploited to design molecules with specific biological activities.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules
Materials Science: Potentially used in the development of new materials with unique properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 9-Ethoxycarbonyldispiro[3.0.35.14]nonane-7-carboxylic acid depends on its specific application. In medicinal chemistry, for example, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved can vary, but typically include:
Binding to Active Sites: The compound may bind to the active sites of enzymes, inhibiting or modifying their activity.
Receptor Interaction: It may interact with cellular receptors, triggering specific signaling pathways.
Comparison with Similar Compounds
9-Ethoxycarbonyldispiro[3.0.35.14]nonane-7-carboxylic acid: can be compared with other dispiro compounds, such as:
Dispiro[3.1.3.1]decane Derivatives: These compounds have similar ring structures but different functional groups, leading to different reactivities and applications.
Spiro[4.5]decane Derivatives: These compounds have a different spiro configuration, which can affect their chemical properties and uses.
The uniqueness of This compound lies in its specific combination of ring systems and functional groups, which provide a distinct set of chemical and physical properties.
Biological Activity
9-Ethoxycarbonyldispiro[3.0.35.14]nonane-7-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure, which includes both ethoxycarbonyl and carboxylic acid functional groups. The molecular formula of this compound is C₁₃H₁₈O₄, with a molecular weight of approximately 238.28 g/mol. This compound has garnered attention due to its potential biological activities, which may be leveraged in medicinal chemistry and related fields.
Structural Characteristics
The structural uniqueness of this compound arises from the arrangement of its spiro rings and functional groups. This configuration can influence its chemical reactivity and biological interactions significantly.
Feature | Description |
---|---|
Molecular Formula | C₁₃H₁₈O₄ |
Molecular Weight | 238.28 g/mol |
Functional Groups | Ethoxycarbonyl, Carboxylic Acid |
Structure | Spirocyclic |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, which may include:
- Formation of the spirocyclic framework : This step often employs cyclization reactions.
- Introduction of functional groups : The ethoxycarbonyl and carboxylic acid groups are added through specific chemical transformations.
Detailed synthetic pathways can be found in specialized organic chemistry literature.
The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets, such as enzymes or receptors. These interactions can modulate key physiological pathways, potentially leading to therapeutic effects.
Interaction Studies
Research has focused on determining the binding affinity of this compound with specific biological targets through techniques such as:
- Molecular docking studies : To predict interaction sites and affinities.
- Enzyme inhibition assays : To evaluate the compound's effect on enzyme activity.
Case Studies
Recent studies have explored the pharmacological potential of this compound in various contexts:
- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : Research indicated that the compound could reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | CAS Number | Similarity | Key Features |
---|---|---|---|
Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate | 9834677 | 0.98 | Contains a hydroxy group |
Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | 11195798 | 0.98 | Features an oxo group |
Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate | 18933303 | 0.98 | Different diazaspiro structure |
The distinct arrangement of spiro rings and functional groups in this compound may confer unique chemical properties and biological activities compared to these similar compounds.
Properties
IUPAC Name |
9-ethoxycarbonyldispiro[3.0.35.14]nonane-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-2-17-11(16)9-12(4-3-5-12)13(9)6-8(7-13)10(14)15/h8-9H,2-7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDINTLYUULEIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2(C13CC(C3)C(=O)O)CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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